molecular formula C5H14ClNO B12832836 (S)-2-Amino-2-methylbutan-1-ol hydrochloride

(S)-2-Amino-2-methylbutan-1-ol hydrochloride

Cat. No.: B12832836
M. Wt: 139.62 g/mol
InChI Key: IITRUVQGNUXQQF-JEDNCBNOSA-N
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Description

(S)-2-Amino-2-methylbutan-1-ol hydrochloride is a chiral compound with significant importance in various fields of science and industry. It is a derivative of 2-amino-2-methylbutanol, where the hydrochloride group enhances its solubility in water. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-methylbutan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the chiral precursor, (S)-2-Amino-2-methylbutanol.

    Hydrochloride Formation: The precursor is reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous medium under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-methylbutan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include:

  • Ketones and aldehydes from oxidation.
  • Secondary and tertiary amines from reduction.
  • Various substituted derivatives from nucleophilic substitution.

Scientific Research Applications

(S)-2-Amino-2-methylbutan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-methylbutan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The compound can also act as a chiral ligand, facilitating asymmetric synthesis and catalysis.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-2-methylbutan-1-ol hydrochloride: The enantiomer of the compound, with similar chemical properties but different biological activity.

    2-Amino-2-methylpropanol: A structurally similar compound with different reactivity and applications.

    2-Amino-2-methylbutanoic acid: Another related compound with distinct chemical and biological properties.

Uniqueness

(S)-2-Amino-2-methylbutan-1-ol hydrochloride is unique due to its chiral nature and specific reactivity. Its ability to form stable hydrochloride salts enhances its solubility and makes it a valuable intermediate in various synthetic processes. The compound’s chiral center allows for enantioselective reactions, making it crucial in the synthesis of optically active pharmaceuticals.

Properties

Molecular Formula

C5H14ClNO

Molecular Weight

139.62 g/mol

IUPAC Name

(2S)-2-amino-2-methylbutan-1-ol;hydrochloride

InChI

InChI=1S/C5H13NO.ClH/c1-3-5(2,6)4-7;/h7H,3-4,6H2,1-2H3;1H/t5-;/m0./s1

InChI Key

IITRUVQGNUXQQF-JEDNCBNOSA-N

Isomeric SMILES

CC[C@@](C)(CO)N.Cl

Canonical SMILES

CCC(C)(CO)N.Cl

Origin of Product

United States

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